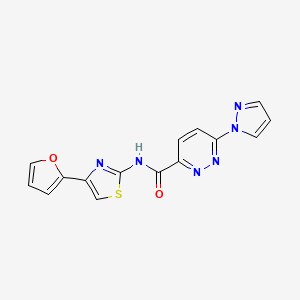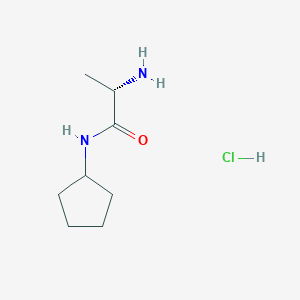
3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxy group, a methylpiperidinyl group, and a phenylsulfonyl group attached to the quinoline core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: Starting with aniline derivatives, the Skraup synthesis can be employed to form the quinoline core.
Introduction of the Methoxy Group: Methoxylation can be achieved using methanol and a suitable catalyst.
Attachment of the Methylpiperidinyl Group: This step involves nucleophilic substitution reactions where the piperidine ring is introduced.
Sulfonylation: The phenylsulfonyl group is introduced using sulfonyl chloride derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The methylpiperidinyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline aldehydes or acids.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
6-Methoxyquinoline: Lacks the piperidinyl and sulfonyl groups.
4-(3-Methylpiperidin-1-yl)quinoline: Lacks the methoxy and sulfonyl groups.
3-(Phenylsulfonyl)quinoline: Lacks the methoxy and piperidinyl groups.
Uniqueness
3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its simpler analogs.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-16-7-6-12-24(15-16)22-19-13-17(27-2)10-11-20(19)23-14-21(22)28(25,26)18-8-4-3-5-9-18/h3-5,8-11,13-14,16H,6-7,12,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQIZZSBFWAXDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2414458.png)
![(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(4-methylphenyl)ethenesulfonamide](/img/structure/B2414459.png)
![2-fluoro-N-(4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)pyridine-4-carboxamide](/img/structure/B2414460.png)
![Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate](/img/structure/B2414461.png)




![2-chloro-N-[4-(piperidin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B2414470.png)
![3-(3,4-dimethoxyphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2414473.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2414474.png)



